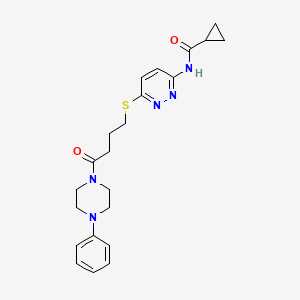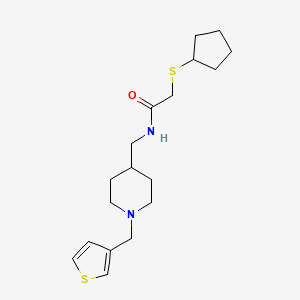![molecular formula C9H18ClNO B2978448 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride CAS No. 2187426-46-4](/img/structure/B2978448.png)
1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride is a complex organic compound with a unique structure. This compound is characterized by its hexahydrocyclopenta[b]furan ring system, which is fused to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride typically involves multiple steps:
Formation of the hexahydrocyclopenta[b]furan ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to saturate the ring.
Attachment of the methanamine group: This step involves the reaction of the hexahydrocyclopenta[b]furan intermediate with a suitable amine, such as methylamine, under reductive amination conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions is also crucial. The final product is typically purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), aryl halides (Ar-X)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or arylated amines
Applications De Recherche Scientifique
1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-ethylmethanamine;hydrochloride
- 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-propylmethanamine;hydrochloride
Uniqueness
Compared to similar compounds, 1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride is unique due to its specific substitution pattern and the resulting chemical properties. The presence of the methyl group influences its reactivity and interaction with biological targets, making it distinct from its ethyl and propyl analogs.
Propriétés
IUPAC Name |
1-[(3aR,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-9-4-2-3-8(9)11-6-5-9;/h8,10H,2-7H2,1H3;1H/t8-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTDVQGQCFBEHH-VTLYIQCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCCC1OCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@]12CCC[C@H]1OCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)
![1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978366.png)
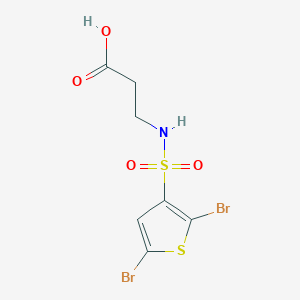
![N,1-bis(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2978368.png)
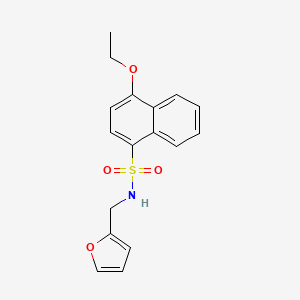
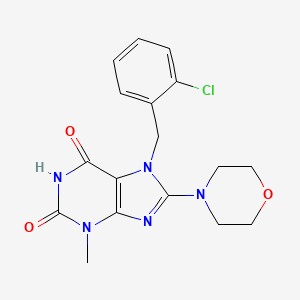
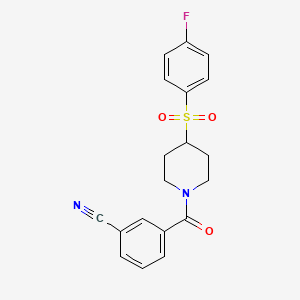
![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2978375.png)
![1-(4-methylphenyl)-N-[(4-propoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978376.png)
![3-{1-[3-(4-fluoro-3-methylphenyl)propanoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2978378.png)
![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)
![N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)
